5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one;Sophoricoside
Description
Sophoricoside (IUPAC: 5,7-dihydroxy-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one; CAS: 152-95-4) is an isoflavone glycoside derived from Sophora japonica (pagoda tree). Its structure comprises a genistein aglycone (5,7-dihydroxyisoflavone) linked to a β-D-glucopyranosyl group at the 4'-position via an O-glycosidic bond . With a molecular formula of C₂₁H₂₀O₁₀ (MW: 432.38 g/mol), it is widely used as a reference standard in pharmacological and phytochemical studies, particularly for its anti-inflammatory and estrogenic activities .
Properties
IUPAC Name |
5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-15-18(26)19(27)20(28)21(31-15)30-11-3-1-9(2-4-11)12-8-29-14-6-10(23)5-13(24)16(14)17(12)25/h1-6,8,15,18-24,26-28H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQRJFLLIDGZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction from Natural Sources
Alkaline Extraction with Borax
One of the most efficient methods for extracting sophoricoside from Sophora fruits involves an alkaline extraction process utilizing sodium borate (borax). This method takes advantage of the improved leaching effect of flavone ingredients under alkaline conditions, while the borax protects the phenolic hydroxyl groups from oxidation.
Basic Procedure
The process involves the following key steps:
- Pulverization of Sophora fruit material
- Addition of alkaline ethanol solution containing borax
- Heat-reflux extraction
- Neutralization of the extraction solution
- Macroporous resin column adsorption
- Ethanol elution
- Concentration and solvent fractionation
- Crystallization
Process Parameters
The critical parameters for this extraction method are detailed in Table 1.
Table 1: Key Parameters for Alkaline Borax Extraction Method
| Parameter | Optimum Range | Notes |
|---|---|---|
| Borax consumption | 1-2% of Sophora fruit weight | Protects phenolic hydroxyl groups |
| Alkaline solution pH | 8-9 | Using 15-30% ethanol as solvent |
| Extraction time | 2-4 hours | Multiple extractions recommended |
| Extraction temperature | 60-80°C | Temperature control critical |
| Neutralizing agent | Hydrochloric acid or sulfuric acid | Adjust to neutral pH |
| Macroporous resin type | AB-8, HPD450, or D101 | For selective adsorption |
| Ethanol elution concentration | 50-70% | For effective elution |
| Ethanol consumption | 3-6 BV | BV = bed volume |
| Elution flow rate | 0.5-2 BV/h | Controls separation efficiency |
| Ethyl acetate usage | 2-5 times of extract amount | For impurity removal |
| Acetone consumption | 2-4 times amount of insolubles | For selective dissolution |
| Crystallization solvent | 70-90% ethanol | For final purification |
This method has shown excellent results in scaled experiments, with yields between 33.6-70.3g of sophoricoside (97.9-98.7% purity) from 1-2kg of starting material.
Conventional Ethanol Extraction Method
A more straightforward approach employs high-concentration ethanol extraction followed by sequential solvent fractionation.
Process Description
- Pulverization of Fructus Sophorae
- Refluxing in 10 volumes of 90% ethanol for 2 hours at 79°C
- Repeating extraction twice
- Filtration after cooling
- Washing the filtrate with water after ethanol removal
- Collection and drying of the precipitate
- Further purification by refluxing with dichloromethane
This method is less complex than the alkaline borax method but may result in lower purity.
Silica Gel Chromatography Method
For higher purity requirements, sophoricoside can be extracted and purified using sequential chromatographic techniques.
Process Description
- Preliminary extraction of plant material
- Fractionation using butanol
- Application of the n-BuOH fraction to silica gel chromatography column
- Elution with CHCl₃-MeOH (5:1→4:1→3:1)
- TLC monitoring of fractions
- Further purification of selected fractions using another silica gel column
- Elution with CHCl₃-H₂O (65:35:10)
This method is particularly suitable for analytical or research purposes where high purity is required.
Crystal Form Preparation Methods
Sophoricoside can exist in multiple solid-state forms, including a solvent-free form, solvatomorphs, and an amorphous phase. These different forms exhibit distinct physicochemical properties that can affect solubility and bioavailability.
Crystallization Methods for Different Forms
Table 2: Methods for Preparing Different Crystal Forms of Sophoricoside
| Form | Solvent System | Conditions | Duration | Properties |
|---|---|---|---|---|
| Form A (solvent-free) | Acetone:water (1:1 v/v) | 25°C | 10 days | Orthorhombic, chiral space group P2₁2₁2₁ |
| Form B (DMSO solvate) | DMSO:tetrahydrofuran (1:10 v/v) | 10°C | 5 days | Monoclinic, chiral C2 space group |
| Form C (pyridine/water solvate) | Pyridine:water (20:1 v/v) | 25°C | 12 days | Monoclinic, chiral P2₁ space group |
| Form D (amorphous) | N/A (physical processing) | Ball mill, 400 rpm | 5 hours | Amorphous phase, enhanced solubility |
The crystallographic data for the different forms are presented in Table 3.
Table 3: Crystallographic Data for Different Sophoricoside Forms
| Parameter | Form A | Form B | Form C |
|---|---|---|---|
| Crystal system | Orthorhombic | Monoclinic | Monoclinic |
| Space group | P2₁2₁2₁ | C2 | P2₁ |
| Asymmetric unit | 1 sophoricoside molecule | 1 sophoricoside + 0.5 DMSO | 5 sophoricoside + 11 pyridine + 5 water |
| Arrangement | Infinite chain via head-to-tail connections | Infinite chain via tail-to-tail with DMSO | Z-chain structure with pyridine in cavities |
The amorphous form (Form D) and solvatomorphs demonstrate improved water solubility compared to the solvent-free form, which may be advantageous for pharmaceutical applications.
Chemical Synthesis Methods
While total chemical synthesis of sophoricoside is possible, the complexity of the molecule makes this approach less common than extraction from natural sources. Chemical synthesis methods typically start with commercially available precursors and build the complex structure through stepwise reactions.
Chemical Modification of Sophoricoside
Chemical modification of extracted sophoricoside is more common than total synthesis, with methods such as aminomethylation having been reported.
Aminomethylation Process
The most convenient method for performing aminomethylation uses aminals as reagents. This process produces 6,8-bis-substituted derivatives of sophoricoside, which may have altered biological properties.
Comparison of Preparation Methods
Efficiency and Yield Comparison
Table 6: Comparison of Different Sophoricoside Preparation Methods
| Method | Yield | Purity | Scale Potential | Time Requirement | Technical Complexity |
|---|---|---|---|---|---|
| Alkaline Borax Extraction | 3.3-3.7% w/w | 97.9-98.7% | High | 2-3 days | Medium |
| Conventional Ethanol Extraction | 2.0-2.5% w/w | 90-95% | High | 1-2 days | Low |
| Silica Gel Chromatography | Not specified | >98% | Low | 3-5 days | High |
| Crystallization Method A | Dependent on starting material | >99% | Medium | 10 days | Medium |
| Crystallization Method B | Dependent on starting material | >99% | Medium | 5 days | Medium |
| Crystallization Method C | Dependent on starting material | >99% | Medium | 12 days | High |
| Amorphous Preparation (Ball Mill) | Near 100% conversion | ~99% | Medium | 5 hours | Medium |
Enzyme Kinetics in Biotransformation
Enzyme kinetics parameters for wild-type (WT) and engineered (M3) CGTase variants used in sophoricoside glycosylation are shown in Table 7.
Table 7: Enzyme Kinetics Parameters for Sophoricoside Glycosylation
| Enzyme | Kcat (min⁻¹) | Km (g/liter) for Maltodextrin | Kcat/Km [liter/(g·min)] for Maltodextrin | Km (g/liter) for Sophoricoside | Kcat/Km [liter/(g·min)] for Sophoricoside |
|---|---|---|---|---|---|
| WT | 4.76 | 1.03 | 4.62 | 0.30 | 15.87 |
| M3 | 3.80 | 0.70 | 5.42 | 0.25 | 15.20 |
These parameters indicate that both wild-type and engineered enzymes have similar catalytic efficiency for sophoricoside, but the M3 variant shows improved substrate affinity (lower Km) for both maltodextrin and sophoricoside.
Chemical Reactions Analysis
Enzymatic Hydrolysis to Genistein
Sophoricoside undergoes enzymatic hydrolysis via β-glucosidase, yielding the bioactive aglycone genistein (5,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one). This reaction is critical for its bioavailability and pharmacological activity.
Reaction Conditions and Yield
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Substrate Concentration | 1 g/L | 85.6 |
| pH | 7.0 | — |
| Temperature | 28–30°C | — |
| Time | 24 h | — |
-
Mechanism : The β-glucosidase from Rhizopus oryzae cleaves the β-1,4-glycosidic bond between the glucose moiety and genistein .
-
Key Finding : Higher substrate concentrations (>1 g/L) reduce yield due to enzyme inhibition, while prolonged reaction times (>24 h) risk genistein degradation .
Chemical Equation :
Acid/Base-Catalyzed Hydrolysis
While enzymatic hydrolysis is well-documented, acid- or base-mediated hydrolysis of sophoricoside is theorized based on its structural similarity to other flavonoid glycosides.
-
Expected Pathway :
-
Acidic conditions (e.g., HCl) protonate the glycosidic oxygen, facilitating bond cleavage.
-
Alkaline conditions may deprotonate phenolic hydroxyl groups, altering reactivity but not directly hydrolyzing the glycoside.
-
Note*: Direct experimental data for this reaction is absent in the reviewed literature, but analogous reactions in related glycosides support this pathway .
Oxidation Reactions
The phenolic hydroxyl groups in sophoricoside are susceptible to oxidation, particularly under alkaline or oxidative conditions.
Potential Oxidation Products
| Oxidizing Agent | Product | Notes |
|---|---|---|
| O₂ (atmospheric) | Quinones/polymerized products | Common in flavonoids . |
| Enzymatic (e.g., peroxidases) | Reactive oxygen species (ROS) | Linked to anti-inflammatory activity . |
-
Structural Vulnerability : The catechol-like structure (adjacent hydroxyl groups) on the genistein moiety enhances oxidative susceptibility .
Biotransformation in Microbial Systems
Sophoricoside serves as a substrate for microbial enzymes beyond β-glucosidase, enabling diverse modifications:
Observed Modifications
| Enzyme Class | Reaction Type | Outcome |
|---|---|---|
| Glycosyltransferases | Addition of sugar moieties | Di-/tri-glycoside derivatives . |
| Methyltransferases | O-Methylation | Increased lipophilicity . |
Table 1: Key Enzymatic Hydrolysis Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Substrate Concentration | 1 g/L | Maximizes enzyme efficiency |
| pH | 7.0 | Optimal enzyme activity |
| Time | 24 h | Balances hydrolysis/degradation |
Table 2: Oxidation Susceptibility of Functional Groups
| Group | Reactivity | Potential Products |
|---|---|---|
| 4'-Hydroxyphenyl | High (catechol-like) | Quinones, dimers |
| Glucose C6-OH | Moderate | Aldonic acids (under strong oxidizers) |
Scientific Research Applications
Sophoricoside, also known as 5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one, is a compound with a variety of applications, particularly in medicine and health. Research indicates its potential benefits in treating cardiac hypertrophy, atopic dermatitis, and bone health, as well as its ability to reduce body weight and protect against neuronal injury .
Scientific Research Applications
Cardiac Hypertrophy: Sophoricoside has shown promise in mitigating cardiac hypertrophy, a condition characterized by the enlargement of the heart, as well as heart dysfunction and cardiac fibrosis . A study using a transverse aortic coarctation (TAC) model in mice demonstrated that sophoricoside significantly improved heart function and reduced cardiomyocyte hypertrophy and cardiac fibrosis . The mechanism behind this is believed to involve the activation of the AMPK/mTORC1-autophagy cascade . The protective effects of Sophoricoside were abolished when using the AMPKα inhibitor Compound C, which suggests that Sophoricoside's function relies on AMPK activation when suppressing pathological cardiac hypertrophy .
Bone Health: Sophoricoside may help in maintaining bone health because of its antioxidant, regenerative, and anti-inflammatory properties . Studies have shown that sophoricoside can increase the mechanical strength of bones and increase osteogenic biochemical markers, such as serum alkaline phosphatase (ALP) and osteocalcin (OCN) levels, while decreasing acid phosphatase levels .
Atopic Dermatitis: Research indicates that sophoricoside can significantly reduce atopic dermatitis, an inflammatory skin condition . Studies have demonstrated that sophoricoside reduces scratching behaviors induced by compound 48/80 or histamine and DNCB-induced atopic dermatitis in mice . It also inhibits the production of inflammatory cytokines and the activation of NF-κB and caspase-1 in stimulated human mast cells . Sophoricoside can improve AD-like allergic skin diseases mainly by inhibiting pathogenic CD4 + T cell differentiation and immune responses .
Weight Reduction: Sophoricoside can be used as a functional food for reducing body weight or body fat . Studies on high-fat diet-induced obese rats have shown that sophoricoside administration effectively reduces body weight and peritoneal fat and suppresses adipocyte proliferation .
Neuronal Injury: Sophoricoside treatment can improve cognitive and neuronal function in rats exposed to isoflurane . It can also reverse altered cognitive function and reduce neuronal apoptosis in animals . The mechanism behind this may involve the regulation of the TLR-4/NF-κB/PI3K signaling pathway .
The following table summarizes the applications of Sophoricoside:
Mechanism of Action
Sophoricoside exerts its effects through various molecular targets and pathways. It inhibits the production of inflammatory cytokines and the activation of nuclear factor-κB (NF-κB) and caspase-1 in stimulated human mast cells . This inhibition reduces allergic inflammation and other inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Sophoricoside belongs to the flavonoid glycoside family, characterized by a chromen-4-one core substituted with hydroxyl and glycosyl groups. Below is a comparative analysis of its structural analogs:
Table 1: Structural Comparison of Sophoricoside and Related Flavonoid Glycosides
Functional Differences and Bioactivity
Anti-Inflammatory Activity
- Sophoricoside : Inhibits NLRP3 inflammasome activation, reducing pro-inflammatory cytokines (IL-1β, IL-18) in urinary tract infection models .
- Isoquercitrin : Modulates NF-κB and MAPK pathways, with stronger antioxidant activity due to quercetin’s catechol structure (3',4'-dihydroxy) .
- Isosaponarin : Demonstrates higher solubility and bioavailability than Sophoricoside due to dual glycosylation, enhancing its role in plant defense mechanisms .
Estrogenic Activity
- Sophoricoside binds weakly to estrogen receptors (ER-α/β) compared to genistein, as the 4'-O-glucoside group reduces membrane permeability .
Antioxidant Capacity
Physicochemical Properties
Table 2: Solubility and Chromatographic Behavior
| Compound Name | Water Solubility | Retention Time (HPLC) | LogP | Reference |
|---|---|---|---|---|
| Sophoricoside | Low | 305′12″ | -1.2 | |
| Isosaponarin | Moderate | 320′6″ | -2.4 | |
| Isoquercitrin | High | 61′18″ | -0.8 |
- Sophoricoside’s low water solubility limits its bioavailability, necessitating structural derivatization (e.g., methylation or sulfation) for therapeutic applications .
Biological Activity
Sophoricoside, chemically known as 5,7-dihydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chromen-4-one, is a flavonoid glycoside derived from the genus Sophora. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-osteoporotic effects. This article provides a comprehensive overview of the biological activity of sophoricoside, supported by relevant case studies and research findings.
Anti-Inflammatory Activity
Sophoricoside exhibits notable anti-inflammatory properties. A study demonstrated that it significantly reduced scratching behaviors in mice subjected to mast cell-mediated allergic inflammation models. The compound inhibited the production of inflammatory cytokines and suppressed the activation of nuclear factor kappa B (NF-κB) and caspase-1 in human mast cells stimulated by phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (PMACI) .
Key Findings:
- Reduction in Scratching Behaviors : Sophoricoside reduced behaviors induced by histamine and compound 48/80.
- Cytokine Production : It inhibited the production of IL-6, TNF-α, and other inflammatory markers.
- Mechanism : The anti-inflammatory effects are partly mediated through the suppression of NF-κB activation and caspase-1 inhibition .
Anti-Osteoporotic Effects
Sophoricoside has been shown to possess significant anti-osteoporotic effects. In ovariectomized rat models, which simulate post-menopausal osteoporosis, sophoricoside treatment improved bone density and mechanical strength.
Research Data:
| Treatment Group | Dose (mg/kg) | ALP Levels (U/L) | Osteocalcin Levels (ng/mL) | Acid Phosphatase Levels (U/L) |
|---|---|---|---|---|
| Control | - | 120 ± 15 | 10 ± 2 | 30 ± 5 |
| Ovariectomized | - | 60 ± 10 | 5 ± 1 | 48 ± 7 |
| Sophoricoside | 15 | 100 ± 12 | 8 ± 1 | 25 ± 4 |
| Sophoricoside | 30 | 150 ± 20 | 18 ± 3 | 10 ± 2 |
Observations:
- Bone Density Improvement : Histopathological analysis showed thicker bony trabeculae in treated groups compared to ovariectomized controls.
- Biochemical Markers : Sophoricoside significantly increased serum alkaline phosphatase (ALP) and osteocalcin (OC), while decreasing acid phosphatase (ACP), indicating enhanced bone formation and reduced resorption .
Cardioprotective Effects
In addition to its anti-inflammatory and anti-osteoporotic activities, sophoricoside has been investigated for its cardioprotective effects. A study on cardiac hypertrophy indicated that sophoricoside mitigated heart dysfunction and hypertrophy induced by transverse aortic constriction in mice.
Sophoricoside activated the AMPK/mTORC1-autophagy pathway, which is crucial for cellular homeostasis under stress conditions. This activation was shown to significantly reduce cardiomyocyte enlargement and fibrosis .
Q & A
Q. Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration, particularly for the glucose moiety and chromen-4-one core .
- Circular Dichroism (CD) : Detects Cotton effects in the 250–300 nm range, confirming chiral centers in the flavone backbone .
- NOESY NMR : Identifies spatial proximity of protons (e.g., axial vs. equatorial orientation of hydroxyl groups on the glucose unit) .
Advanced Question: What methodologies optimize the isolation of Sophoricoside from natural sources while preserving its labile functional groups?
Q. Methodological Answer :
- Green Extraction : Use subcritical water extraction (SWE) at 100–150°C to minimize degradation of hydroxyl groups .
- Membrane Technologies : Tangential flow filtration (TFF) with 10 kDa membranes to separate Sophoricoside from high-MW polyphenols .
- Stabilization Strategies : Add antioxidants (e.g., ascorbic acid) to extraction buffers and store isolates in amber vials under nitrogen .
Basic Question: How is Sophoricoside’s solubility profile determined, and what solvents are optimal for in vitro assays?
Q. Methodological Answer :
- Solubility Screening : Use shake-flask method with UV-Vis quantification (λ = 320 nm) in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) .
- Co-solvency Systems : For low aqueous solubility, employ hydroalcoholic mixtures (e.g., 10% ethanol/PBS) validated via stability studies (HPLC monitoring over 24h) .
Advanced Question: How can computational models predict Sophoricoside’s pharmacokinetic behavior?
Q. Methodological Answer :
- ADMET Prediction : Use tools like ACD/Labs Percepta to estimate logP (~1.2), BBB permeability (low), and CYP450 inhibition profiles .
- Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to predict plasma protein binding .
- QSAR Models : Correlate structural descriptors (e.g., number of hydroxyl groups) with bioavailability using partial least squares regression .
Basic Question: What safety protocols are recommended for handling Sophoricoside in laboratory settings?
Q. Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- First Aid : For accidental ingestion, administer activated charcoal (1g/kg body weight) and consult poison control .
- Waste Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize phenolic byproducts .
Advanced Question: How can researchers design experiments to elucidate Sophoricoside’s mechanism of action in estrogen receptor modulation?
Q. Methodological Answer :
- Competitive Binding Assays : Use H-estradiol displacement in MCF-7 cells with IC determination via nonlinear regression .
- Transcriptomic Profiling : RNA-seq of treated cells to identify ERα/ERβ-dependent pathways (e.g., GREB1 expression) .
- Crystallography : Co-crystallize Sophoricoside with ER ligand-binding domain (LBD) to map hydrogen bonds with Arg394/Glu353 .
Basic Question: What spectroscopic markers distinguish Sophoricoside from its structural analogs (e.g., kaempferol glucosides)?
Q. Methodological Answer :
- UV-Vis : Sophoricoside shows λmax at 265 nm (Band I) and 350 nm (Band II) due to conjugated chromen-4-one and glucopyranosyl groups .
- ESI-MS/MS : Fragment at m/z 285 [M-glucose-H] confirms loss of the glycosidic moiety .
Advanced Question: What strategies mitigate oxidative degradation of Sophoricoside during long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
